molecular formula C14H11ClO2 B14112420 4-(3-Chloro-4-methoxyphenyl)benzaldehyde CAS No. 92103-16-7

4-(3-Chloro-4-methoxyphenyl)benzaldehyde

Cat. No.: B14112420
CAS No.: 92103-16-7
M. Wt: 246.69 g/mol
InChI Key: MGGYTOLVKTYBNL-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methoxyphenyl)benzaldehyde (CAS: 92103-16-7) is a substituted benzaldehyde derivative with a phenyl ring bearing a chlorine atom at position 3 and a methoxy group at position 4. Its molecular formula is C₁₄H₁₁ClO₂, and it has a molecular weight of 246.7 g/mol . This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

CAS No.

92103-16-7

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

4-(3-chloro-4-methoxyphenyl)benzaldehyde

InChI

InChI=1S/C14H11ClO2/c1-17-14-7-6-12(8-13(14)15)11-4-2-10(9-16)3-5-11/h2-9H,1H3

InChI Key

MGGYTOLVKTYBNL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methoxyphenyl)benzaldehyde can be achieved through several methods. One common approach is the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone. This reaction can be catalyzed by various bases such as NaOH, Ba(OH)2, or NH4Cl . Microwave-assisted methods have also been developed to enhance the reaction efficiency and yield .

Industrial Production Methods

In industrial settings, the production of 4-(3-Chloro-4-methoxyphenyl)benzaldehyde may involve multi-step synthesis processes. For example, starting from 2-chloro-5-bromobenzoic acid, the compound can be synthesized through a series of reactions including acylation, reduction, and formylation . These methods are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methoxyphenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: 4-(3-Chloro-4-methoxyphenyl)benzoic acid.

    Reduction: 4-(3-Chloro-4-methoxyphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro and methoxy substituents can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways, leading to the observed therapeutic effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 4-(3-Chloro-4-methoxyphenyl)benzaldehyde with five analogous compounds, emphasizing substituent patterns, molecular properties, and key differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties References
4-(3-Chloro-4-methoxyphenyl)benzaldehyde 3-Cl, 4-OMe on phenyl ring C₁₄H₁₁ClO₂ 246.7 92103-16-7 Moderate steric hindrance; electron-withdrawing Cl and electron-donating OMe.
3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde 3-Cl, 5-OMe, 4-(4-methylbenzyloxy) C₁₆H₁₅ClO₄ 306.74 351066-32-5 Bulky benzyloxy group reduces electrophilicity; higher molecular weight.
4-Chloro-2-fluoro-3-methoxybenzaldehyde 4-Cl, 2-F, 3-OMe C₈H₆ClFO₂ 188.58 1002344-97-9 Fluorine enhances electronegativity; higher volatility; irritant (H315, H319)
4-Chloro-3-(4-ethoxybenzyl)benzaldehyde 4-Cl, 3-(4-ethoxybenzyl) C₁₆H₁₅ClO₂ 274.74 N/A Ethoxy group increases lipophilicity; synthesized via cost-effective formylation.
3-[(4-Chlorophenyl)methoxy]-4-methoxybenzaldehyde 3-(4-Cl-benzyloxy), 4-OMe C₁₅H₁₃ClO₃ 276.71 N/A Chlorophenylmethoxy substituent increases steric bulk; potential bioactivity.
4-(4-Chloro-2-methoxyphenyl)benzaldehyde 4-Cl, 2-OMe on phenyl ring (positional isomer of target compound) C₁₄H₁₁ClO₂ 246.7 N/A Altered substituent positions affect electronic distribution.

Biological Activity

4-(3-Chloro-4-methoxyphenyl)benzaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural features. It contains both electron-withdrawing (chloro) and electron-donating (methoxy) groups, which influence its biological activity and reactivity. This article explores the biological activities associated with this compound, focusing on its synthesis, pharmacological properties, and potential applications.

  • Molecular Formula : C15H13ClO2
  • Molecular Weight : 252.7 g/mol
  • Structure : The compound features a benzaldehyde functional group attached to a phenyl ring that carries a chloro and a methoxy substituent, enhancing its reactivity and interactions with biological targets.

Anticancer Activity

Research has indicated that compounds similar to 4-(3-Chloro-4-methoxyphenyl)benzaldehyde exhibit notable anticancer properties. For instance, studies have shown that related compounds can inhibit tubulin polymerization, leading to apoptosis in cancer cell lines such as MCF-7. The presence of halogen and methoxy groups has been linked to enhanced cytotoxicity against various cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (μM)Cell Line
4-(3-Chloro-4-methoxyphenyl)benzaldehydeTBDTBD
Combretastatin A-40.0035MCF-7
3-Fluoro β-lactam0.075MCF-7

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of related compounds have also been investigated. For example, monomeric alkaloids derived from similar structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi . This suggests that 4-(3-Chloro-4-methoxyphenyl)benzaldehyde may possess similar properties.

The mechanism by which 4-(3-Chloro-4-methoxyphenyl)benzaldehyde exerts its biological effects is likely multifaceted. Preliminary studies indicate that the compound may interact with specific enzymes or receptors within cells, leading to modulation of biological pathways. Understanding these interactions is crucial for evaluating its potential as a therapeutic agent.

Case Studies

  • Inhibition of Gα12-stimulated SRE.L Activity : In vitro studies have shown that certain derivatives can inhibit Gα12-stimulated SRE.L activity in prostate cancer cells (PC3), indicating potential for targeting specific signaling pathways involved in cancer progression .
  • Cell Viability Assays : A study measuring cell viability using WST-1 assays found that related compounds exhibited less than 5% inhibition at concentrations up to 100 μM, suggesting a favorable safety profile while retaining biological activity .

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